Pyrazine-2-sulfonamide
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Overview
Description
Scientific Research Applications
Biological Activities and Therapeutic Applications
Pyrazine derivatives, including pyrazine-2-sulfonamide, exhibit a wide range of biological activities. They have been used in tuberculosis treatment and as long-acting sulfonamides. In combination with certain pyrimidine derivatives, pyrazinosulfonamides have shown significant effects in clinical trials against resistant falciparum malaria. Additionally, a group of diuretics has been found among substituted amidinocarbamoyl‐aminopyrazines (Hassan et al., 1991).
Role in Nature and Synthetic Applications
In nature, pyrazines like this compound are found in plants and insects, playing roles as attractants, pheromones, and signal substances. These compounds are also synthesized by fungi, such as antibiotic aspergillic acid and the fungicidal pigment pulcherrimin. Synthetic pyrazines are used as additives in food manufacture and the tobacco industry. They also serve as pharmaceuticals in various applications, including as antitubercular agents, diuretics, and antidiabetic medications (Doležal, 2006).
Use in Catalysis and Synthesis
This compound derivatives have been used as catalysts in chemical synthesis. For instance, certain sulfonamide compounds have facilitated the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, indicating their role in promoting efficient chemical reactions under aqueous conditions (Khazaei et al., 2015).
Antimicrobial Applications
Research has also focused on synthesizing novel heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. These compounds have shown promising antibacterial activity, demonstrating the potential of this compound derivatives in developing new antimicrobial drugs (Azab et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazine-2-sulfonamide primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival . Additionally, it has been suggested that this compound derivatives may have anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It prevents para-aminobenzoic acid (PABA), a substrate of the enzyme, from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound disrupts the production of folic acid, a vital component for bacterial DNA synthesis and cell division . The downstream effect of this disruption is the inhibition of bacterial growth and proliferation .
Pharmacokinetics
A study on similar pyrazine derivatives suggests that they have satisfactory adme properties . These properties impact the bioavailability of this compound, determining how effectively it can reach its target and exert its inhibitory effect .
Result of Action
The molecular effect of this compound’s action is the inhibition of the bacterial enzyme dihydropteroate synthetase . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth and proliferation . On a cellular level, this results in the effective control of bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the widespread use of sulfonamides, including this compound, has led to their presence in various environmental compartments .
Properties
IUPAC Name |
pyrazine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H,(H2,5,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIHOBZPEKJCRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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